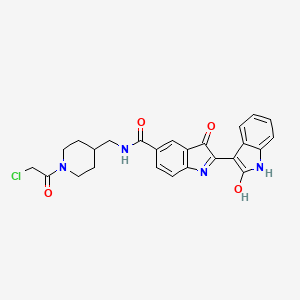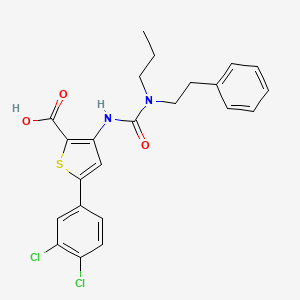
Imp2-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imp2-IN-3 is a compound that targets the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2. This protein is part of a highly conserved family of ribonucleic acid binding proteins that regulate the localization, stability, and translation of messenger ribonucleic acid. This compound has shown potential in various scientific research applications, particularly in the fields of cancer and metabolic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imp2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common techniques used in the synthesis include organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Imp2-IN-3 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
科学的研究の応用
Imp2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in various chemical reactions.
Biology: this compound is used to investigate the role of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in cellular processes such as cell proliferation, migration, and invasion.
Medicine: Potential therapeutic applications in cancer treatment, as it can inhibit the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, which is implicated in tumorigenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 2 messenger ribonucleic acid binding protein 2.
作用機序
Imp2-IN-3 exerts its effects by binding to the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, thereby inhibiting its function. This inhibition disrupts the regulation of messenger ribonucleic acid localization, stability, and translation, leading to altered cellular processes. The molecular targets and pathways involved include the insulin-like growth factor 2 signaling pathway, which plays a critical role in cell growth, metabolism, and tumorigenesis.
類似化合物との比較
Similar Compounds
Imp1-IN-1: Targets insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 and has similar applications in cancer research.
Imp3-IN-2: Inhibits insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 and is used in studies related to metabolic disorders.
Uniqueness
Imp2-IN-3 is unique in its specificity for insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, making it a valuable tool for studying the distinct functions of this protein. Its ability to selectively inhibit insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 provides insights into the role of this protein in various diseases and offers potential therapeutic applications.
特性
分子式 |
C23H22Cl2N2O3S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |
InChIキー |
XPIUIWJKEDLORV-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)

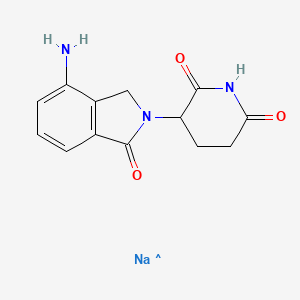
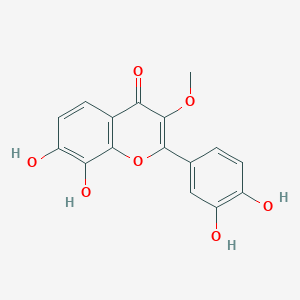

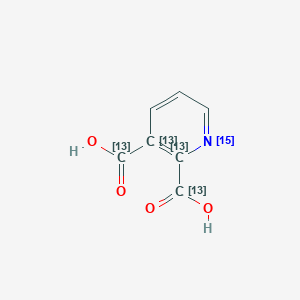
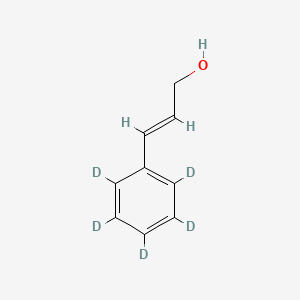
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid](/img/structure/B12386668.png)
